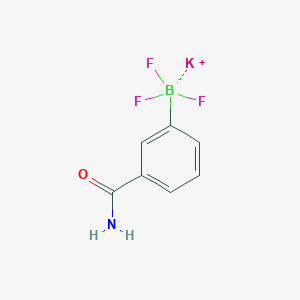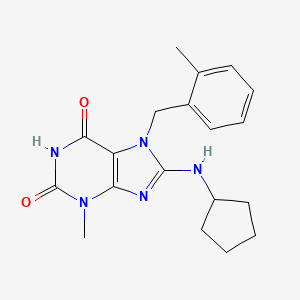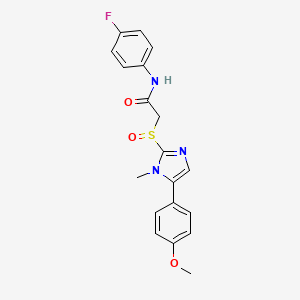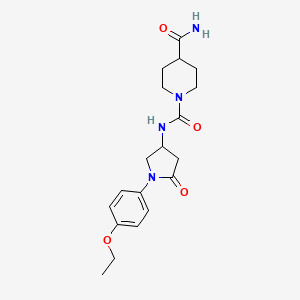![molecular formula C11H13NO6 B2712940 [Carboxymethyl-(2,4-dihydroxybenzyl)amino]acetic acid CAS No. 337493-89-7](/img/structure/B2712940.png)
[Carboxymethyl-(2,4-dihydroxybenzyl)amino]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[Carboxymethyl-(2,4-dihydroxybenzyl)amino]acetic acid: is a chemical compound with the molecular formula C11H13NO6 and a molecular weight of 255.229 . This compound is known for its unique structure, which includes a carboxymethyl group, a dihydroxybenzyl group, and an aminoacetic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [Carboxymethyl-(2,4-dihydroxybenzyl)amino]acetic acid typically involves multiple steps, starting with the preparation of the dihydroxybenzyl compound. One common synthetic route includes the following steps:
Preparation of Dihydroxybenzyl Compound: : The dihydroxybenzyl compound can be synthesized through the reduction of a nitro compound or by direct hydroxylation of a benzyl compound.
Introduction of Carboxymethyl Group: : The carboxymethyl group can be introduced through a reaction with chloroacetic acid under basic conditions.
Industrial Production Methods
In an industrial setting, the production of This compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be designed to minimize waste and maximize efficiency, often involving continuous flow chemistry and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
[Carboxymethyl-(2,4-dihydroxybenzyl)amino]acetic acid: can undergo various types of chemical reactions, including:
Oxidation: : The dihydroxybenzyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: : The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: : The amino group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: : Reducing agents such as sodium borohydride, lithium aluminum hydride, and hydrogen gas can be used.
Substitution: : Electrophiles like alkyl halides, acyl chlorides, and isocyanates can be used for substitution reactions.
Major Products Formed
Oxidation: : Quinones, hydroquinones, and other oxidized derivatives.
Reduction: : Amino derivatives, hydroxyl derivatives, and other reduced forms.
Substitution: : Amides, esters, and other substituted derivatives.
Applications De Recherche Scientifique
[Carboxymethyl-(2,4-dihydroxybenzyl)amino]acetic acid: has several scientific research applications, including:
Chemistry: : Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: : Investigated for its potential biological activities, such as antioxidant properties and enzyme inhibition.
Medicine: : Explored for its therapeutic potential in treating various diseases, including its role as a precursor for drug development.
Industry: : Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which [Carboxymethyl-(2,4-dihydroxybenzyl)amino]acetic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an antioxidant, scavenging free radicals and protecting cells from oxidative stress. It may also inhibit certain enzymes, leading to therapeutic effects in disease treatment.
Comparaison Avec Des Composés Similaires
[Carboxymethyl-(2,4-dihydroxybenzyl)amino]acetic acid: can be compared with other similar compounds, such as:
Hydroxytyrosol: : Another phenolic compound with antioxidant properties.
Catecholamines: : Compounds with similar dihydroxybenzyl structures, such as dopamine and norepinephrine.
Amino acids: : Other amino acids with carboxymethyl groups, such as glycine and alanine.
The uniqueness of This compound
Propriétés
IUPAC Name |
2-[carboxymethyl-[(2,4-dihydroxyphenyl)methyl]amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO6/c13-8-2-1-7(9(14)3-8)4-12(5-10(15)16)6-11(17)18/h1-3,13-14H,4-6H2,(H,15,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUJCPBLFBWDYRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)O)CN(CC(=O)O)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![12-oxo-6H,7H,8H,9H,10H,12H-azepino[2,1-b]quinazoline-3-carbohydrazide](/img/structure/B2712857.png)
![2-{2-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]ethyl}-6-(4-chlorophenyl)-2,3-dihydropyridazin-3-one](/img/structure/B2712858.png)




![3-[3-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)azetidine-1-carbonyl]benzonitrile](/img/structure/B2712866.png)

![4-methyl-N-[(Z)-[1-phenyl-3-(4-phenylphenyl)pyrazol-4-yl]methylideneamino]benzenesulfonamide](/img/structure/B2712873.png)


![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)butane-1-sulfonamide](/img/structure/B2712878.png)
![tert-butyl 7-methyl-3,9-diazaspiro[5.5]undecane-3-carboxylate](/img/structure/B2712879.png)
![4-(Tert-butyl)phenyl 2-[(2-chlorobenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinyl ether](/img/structure/B2712880.png)
